2,3-Dichloro-1-benzothiophene-7-carboxylic acid
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Overview
Description
2,3-Dichloro-1-benzothiophene-7-carboxylic acid is a chemical compound with the molecular formula C9H4Cl2O2S. This compound is part of the benzothiophene family, which is known for its diverse applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-1-benzothiophene-7-carboxylic acid typically involves the chlorination of benzothiophene derivatives. One common method includes the reaction of benzothiophene with chlorine gas in the presence of a catalyst, followed by carboxylation to introduce the carboxylic acid group . The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and carboxylation processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-1-benzothiophene-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, aldehydes, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
2,3-Dichloro-1-benzothiophene-7-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 2,3-Dichloro-1-benzothiophene-7-carboxylic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to specific proteins. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dichloro-1-benzothiophene-5-carboxylic acid
- 2,3-Dichloro-1-benzothiophene-6-carboxylic acid
- 2,3-Dichloro-1-benzothiophene-8-carboxylic acid
Uniqueness
2,3-Dichloro-1-benzothiophene-7-carboxylic acid is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Biological Activity
2,3-Dichloro-1-benzothiophene-7-carboxylic acid is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula C9H6Cl2O2S and features a benzothiophene core with two chlorine substituents and a carboxylic acid group. This structure is significant as it influences the compound's reactivity and biological interactions.
The biological activity of this compound is thought to arise from its ability to interact with various cellular targets. The presence of chlorine atoms enhances lipophilicity, allowing better penetration into bacterial cells and potentially increasing its antimicrobial efficacy. Additionally, the compound may exert effects through:
- Antimicrobial Activity : Studies indicate that dichloro-substituted compounds can target multiple cellular pathways in bacteria, enhancing their antimicrobial properties against Gram-positive and Gram-negative pathogens .
- Anticancer Activity : Preliminary findings suggest that this compound may inhibit cell growth in various cancer cell lines, although specific mechanisms remain to be fully elucidated.
Antimicrobial Activity
Research highlights the compound's potential against multidrug-resistant bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
Bacterial Strain | MIC (µg/mL) |
---|---|
E. faecium (vanB) | 16 |
S. aureus | 8 |
E. coli | 32 |
The presence of dichloro groups is believed to enhance the electrophilicity of the compound, leading to stronger interactions with microbial targets .
Anticancer Activity
In vitro studies have shown varying degrees of cytotoxicity against different cancer cell lines:
Cell Line | Viability (%) | IC50 (µM) |
---|---|---|
Caco-2 | 39.8 | 15 |
A549 | 56.9 | 20 |
These results indicate that while the compound exhibits promising anticancer properties, its efficacy can vary significantly based on the specific cancer type .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various benzothiophene derivatives, including this compound. The results showed significant inhibition against resistant strains, suggesting potential therapeutic applications in treating infections caused by resistant bacteria .
- Anticancer Evaluation : Another investigation focused on the anticancer effects of this compound on Caco-2 and A549 cell lines. The study concluded that modifications to the benzothiophene structure could enhance cytotoxicity, indicating a pathway for developing more effective anticancer agents .
Properties
IUPAC Name |
2,3-dichloro-1-benzothiophene-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2O2S/c10-6-4-2-1-3-5(9(12)13)7(4)14-8(6)11/h1-3H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIGUHQRFXAAUIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)O)SC(=C2Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1934572-26-5 |
Source
|
Record name | 2,3-dichloro-1-benzothiophene-7-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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